molecular formula C12H19N3 B1438167 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine CAS No. 1039952-75-4

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Cat. No.: B1438167
CAS No.: 1039952-75-4
M. Wt: 205.3 g/mol
InChI Key: BSKFVHPAVOWLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (CAS 1039952-75-4) is a high-purity chemical compound supplied for research and development purposes. This amine-containing building block has a molecular formula of C12H19N3 and a molecular weight of 205.30 g/mol . As a piperidine derivative featuring a pyridinyl moiety, this compound serves as a valuable scaffold and intermediate in medicinal chemistry and drug discovery research. Its structural characteristics make it a potential candidate for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. Piperidin-4-amine derivatives are of significant interest in scientific research and have been explored as key structural components in the development of novel therapeutics, such as GPR119 agonists for metabolic diseases . The chiral version of this compound, 1-[(1S)-1-(pyridin-4-yl)ethyl]piperidin-4-amine (CAS 2322866-12-4), is also available for stereospecific research applications . This product is offered with a commitment to quality and is accompanied by detailed safety information. Researchers should note that it is classified with the signal word "Danger" and carries hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is essential to handle this material with appropriate personal protective equipment and to store it in a dark place under an inert atmosphere at room temperature . This chemical is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that specific data on the boiling point, melting point, and detailed mechanistic or pharmacological properties for this exact compound may be limited and represent an area for further investigation by the scientific community.

Properties

IUPAC Name

1-(1-pyridin-4-ylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKFVHPAVOWLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reductive Amination and Functional Group Transformations

One of the primary synthetic approaches involves reductive amination of piperidin-4-one derivatives with pyridin-4-yl-containing aldehydes or ketones, followed by amine functionalization.

  • Starting materials: 4-piperidone hydrochloride or N-protected 4-piperidones.
  • Key reagents: Ammonia or amine sources, titanium tetraisopropoxide as a catalyst, sodium borohydride as a reducing agent.
  • Conditions: Reaction typically conducted under nitrogen atmosphere at room temperature, with temperature control below 30°C during reduction to avoid side reactions.
  • Work-up: Filtration of precipitated solids, washing with ethyl acetate and aqueous hydrochloric acid, followed by basification and extraction to isolate the amine product.
  • Yield: Approximately 82% for the intermediate 4-amino-1-t-butoxycarbonylpiperidine.

This method allows the preparation of the piperidin-4-amine core, which can then be further functionalized to introduce the pyridin-4-yl ethyl substituent.

Coupling of Piperidine Derivatives with Pyridinyl Precursors

Another approach involves the coupling of piperidine derivatives with pyridinyl compounds under conditions that promote carbon-nitrogen bond formation.

  • For example, the reaction of 4-chloropyridinium salts with ethyl isonicotinate in the presence of triethylamine in ethanol-water mixtures at elevated temperatures (150°C) for extended periods (up to 96 hours) yields 1-(pyridin-4-yl)piperidine-4-carboxylic acid intermediates.
  • These intermediates can be converted into the desired amine derivatives by subsequent reduction or amination steps.

Curtius Rearrangement-Based Synthesis

A patented synthetic sequence for related piperidinyl compounds involves the Curtius rearrangement to convert acyl azides into isocyanates, which then cyclize or react further.

  • The process includes:
    • Reaction of starting amines with di-tert-butyl dicarbonate to form carbamate intermediates.
    • Reduction amination to introduce amine groups.
    • Reaction with halogenated pyridine derivatives.
    • Curtius rearrangement using azide reagents (e.g., sodium azide, trimethylsilyl azide) under inert atmosphere in solvents like acetone or dichloromethane.
    • Isolation of the rearranged product by filtration and recrystallization.

This method is versatile for synthesizing various substituted piperidine-pyridine fused systems, including 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine analogs.

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Intermediate/Product Yield/Notes Reference
Reductive amination of 4-piperidone hydrochloride Ammonia ethanol, titanium tetraisopropoxide, NaBH4, room temp, N2 atmosphere 4-amino-1-t-butoxycarbonylpiperidine ~82% yield
Coupling of 4-chloropyridinium salt with ethyl isonicotinate Triethylamine, ethanol-water, 150°C, 96 h, sealed tube 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Isolated by recrystallization
Curtius rearrangement sequence Di-tert-butyl dicarbonate, azide reagents, inert atmosphere, solvents like acetone Piperidinyl imidazolopyridinones (analogs) Crude product purified by recrystallization
Transfer hydrogenation N-alkylation Formaldehyde, Pd/C catalyst, acidic aqueous medium, 90-95°C N-methylpiperidine-4-carboxylic acid derivatives Efficient N-alkylation

Detailed Research Findings and Notes

  • The reductive amination approach is widely used for introducing amino groups on the piperidine ring, with careful temperature and atmosphere control to maximize yield and purity.
  • The coupling with pyridinyl halides or esters under basic conditions and elevated temperatures is effective for forming the pyridin-4-yl substituent, though requires long reaction times and sealed vessel techniques to maintain pressure and temperature.
  • The Curtius rearrangement offers a strategic route to complex heterocyclic systems, allowing the formation of isocyanate intermediates that can cyclize or be trapped to form the desired amine structures.
  • Transfer hydrogenation provides a mild and selective method for N-alkylation, avoiding the use of hazardous gaseous hydrogen and enabling fine control over substitution patterns on the piperidine nitrogen.
  • Purification steps typically involve filtration, washing with organic solvents (ethyl acetate, chloroform), acid-base extractions, and recrystallization from mixed solvents like water-DMF or alcohols to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of piperidine, including 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, exhibit significant potential as neuropharmacological agents. They are being explored for their role in modulating neurotransmitter systems and could serve as allosteric modulators of G protein-coupled receptors (GPCRs), which are essential targets in treating central nervous system disorders .

Anti-inflammatory Activity

Studies have demonstrated that compounds related to this compound can inhibit phosphodiesterase enzymes, particularly PDE4B, which plays a critical role in inflammatory processes. Inhibiting PDE4B can lead to reduced levels of pro-inflammatory cytokines such as TNF-α, making these compounds promising candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological efficacy. The presence of the pyridine ring is essential for enhancing binding affinity to target receptors. Variations in the piperidine structure can significantly affect potency and selectivity against different biological targets.

Compound Variant IC50 (µM) Target Notes
Original CompoundTBDPDE4BPotential anti-inflammatory agent
Variant ATBDCNS ReceptorsSelectivity profile under study
Variant BTBDOther PDEsComparative potency analysis

Case Study 1: PDE Inhibition

In a study evaluating various piperidine derivatives, it was found that certain modifications to the structure of this compound led to enhanced inhibition of PDE4B. These findings suggest that further optimization could yield more potent anti-inflammatory agents suitable for clinical development .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of piperidine derivatives in models of neuroinflammation. The results indicated that these compounds could reduce neuronal damage through their action on inflammatory pathways, highlighting their potential application in neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Ethyl Bridge

Compound Name Substituent Molecular Weight Key Features
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Pyridin-4-yl ethyl Not specified Pyridine provides π-π stacking potential and hydrogen-bonding via the nitrogen atom.
1-[1-(3-Chlorophenyl)ethyl]piperidin-4-amine hydrochloride () 3-Chlorophenyl ethyl 275.22 Chlorine enhances lipophilicity; potential for halogen bonding .
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride () Pyridin-2-yl ethyl 278.22 Pyridine nitrogen at position 2 alters electronic distribution and binding orientation .

Aromatic Ring System Modifications

Compound Name Aromatic System Molecular Weight Key Features
This compound Pyridine Pyridine’s electron-deficient ring favors interactions with aromatic residues.
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride () Benzyl with 4-Cl Benzyl group increases hydrophobicity; chloro substituent improves metabolic stability .
1-[2-(4-Fluorophenyl)-6-propylpyrimidin-4-yl]piperidin-4-amine () Pyrimidine 314.4 Pyrimidine offers additional hydrogen-bonding sites; fluorine enhances bioavailability .

Functional Group Variations on Piperidine

Compound Name Functional Group Molecular Weight Key Features
This compound Amine at C4 Free amine enables salt formation and protonation at physiological pH.
1-Acetylpiperidin-4-amine () Acetylated amine Reduced basicity; acetyl group may hinder interactions with acidic residues .
4-Piperidin-4-ylbutan-1-amine () Butyl chain Extended alkyl chain increases flexibility and may alter membrane permeability .

Pharmacologically Active Analogs

  • Phenyl Indole Inhibitors (): Compounds like 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(piperazin-1-yl)ethyl)piperidin-4-amine are optimized for AAA ATPase p97 inhibition. The indole moiety enhances target engagement through hydrophobic and π-stacking interactions .
  • Imidazopyridine Inhibitors (): 1-(2-(3-(Trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4-yl)piperidin-4-amine shows fast-kill activity against hemozoin formation, highlighting the role of trifluoromethoxy groups in potency .

Biological Activity

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is a chemical compound notable for its diverse biological activities. With the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial therapies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 4-pyridyl ethylamine with piperidine under specific conditions. This reaction is often catalyzed and conducted at elevated temperatures to enhance yield and purity. The compound's unique structure, which combines a piperidine ring with a pyridine moiety, contributes to its distinct biological properties and potential as a drug candidate.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
Other DerivativesVariesVarious

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation pathways . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. This interaction can modulate the activity of these targets, resulting in therapeutic effects against infections and tumors .

Case Studies

Recent studies have employed computer-aided methods to evaluate the potential targets and biological activity spectra of new piperidine derivatives, including this compound. The PASS (Prediction of Activity Spectra for Substances) tool was utilized to predict pharmacological activities, indicating a broad spectrum of potential applications in treating cancer and central nervous system disorders .

Comparative Analysis

When compared with similar compounds, such as simpler piperidine or pyridine derivatives, this compound shows enhanced biological activity due to its dual functionality:

Compound TypeBiological Activity
PiperidineLimited
PyridineModerate
This compoundHigh

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of piperidin-4-amine derivatives. A typical approach involves reacting a pyridin-4-yl-ethyl halide with piperidin-4-amine under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like ethanol or acetonitrile . Yield optimization requires careful control of temperature (60–80°C) and stoichiometric ratios of reactants. Impurities often arise from incomplete alkylation or side reactions; purification via column chromatography or recrystallization is recommended.

Q. How can reverse-phase HPLC be utilized to assess the purity of this compound?

  • Methodological Answer : Reverse-phase HPLC using a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (adjusted to pH ~2.5 with phosphoric acid) effectively separates impurities. Detection at 254 nm is optimal for pyridine-containing analogs. For MS compatibility, replace phosphoric acid with formic acid . Calibration with certified reference standards ensures accurate quantification of purity ≥98% .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the piperidine ring substitution pattern and pyridinyl-ethyl linkage. Key NMR signals include δ 2.5–3.5 ppm (piperidine CH₂ groups) and δ 7.2–8.5 ppm (pyridinyl protons). Mass spectrometry (ESI+) verifies molecular weight, with expected [M+H]+ peaks (e.g., m/z 234.34 for C14H22N2O analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, ligand concentrations) or compound purity. Validate activity via dose-response curves and orthogonal assays (e.g., binding vs. functional assays). Cross-reference purity data (HPLC, NMR) and control for stereochemical integrity, as minor enantiomers can skew results . For example, impurities in 4-methoxyphenyl analogs reduced binding affinity by 40% in receptor studies .

Q. What strategies optimize enantioselective synthesis for chiral derivatives?

  • Methodological Answer : Chiral resolution using (1R,4R)- or (1S,4S)-cyclohexylamine intermediates (e.g., via dibenzyl protection/deprotection) achieves enantiomeric excess >95% . Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic methods (lipases) can also enhance selectivity. Monitor enantiopurity via chiral HPLC or polarimetry .

Q. How do structural modifications (e.g., sulfonyl or trifluoromethyl groups) impact pharmacokinetic properties?

  • Methodological Answer : Introducing sulfonyl groups (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine) increases metabolic stability by reducing CYP450-mediated oxidation. Trifluoromethyl substitutions (e.g., 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine) enhance lipophilicity (logP ~1.86), improving blood-brain barrier penetration . Evaluate ADME using in vitro microsomal assays and in vivo PK studies in rodent models .

Q. What advanced techniques validate compound stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS detect degradation products (e.g., oxidation of pyridinyl groups). Solid-state characterization (PXRD, DSC) identifies polymorphic changes affecting solubility. For hygroscopic analogs (e.g., hydrochloride salts), dynamic vapor sorption (DVS) profiles guide storage protocols .

Data Contradiction Analysis

Q. How to address inconsistencies in reported LogP values for analogs?

  • Methodological Answer : Discrepancies often stem from measurement methods (shake-flask vs. computational). For example, 1-(2-(4-methoxyphenyl)ethyl)piperidin-4-amine has LogP ~1.86 (experimental) vs. 2.1 (predicted via ChemAxon). Validate experimental LogP using HPLC retention time correlation with known standards .

Q. Why do NMR spectra vary between synthetic batches despite identical protocols?

  • Methodological Answer : Residual solvents (e.g., acetonitrile, DMF) or tautomeric equilibria in piperidine rings (e.g., chair vs. boat conformations) cause shifts. Use deuterated solvents (DMSO-d6 or CDCl3) and high-field NMR (≥400 MHz) to resolve ambiguities. For example, axial vs. equatorial proton environments in piperidine yield distinct splitting patterns .

Tables for Key Data

Property Value Reference
Molecular Weight234.34 g/mol (C14H22N2O)
HPLC Purity (RP)≥98.0% (λ = 254 nm)
LogP (Experimental)1.86
Chiral Resolution (ee)>95% (via dibenzyl intermediates)
Stability (Accelerated)No degradation at 40°C/6 months

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.